ジイソプロピル硫酸

概要

説明

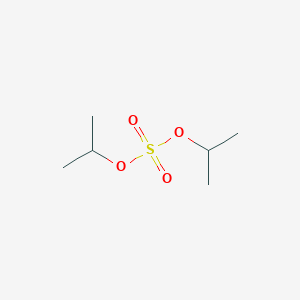

Diisopropyl sulfate is a sulfuric ester.

科学的研究の応用

生体分子の修飾

O-硫酸化は、多糖類、ペプチド、タンパク質、天然物、および薬物代謝物など、さまざまな生体分子で起こります . これらの生体分子に硫酸基を導入すると、静電相互作用や水素結合相互作用による特異的および非特異的な認識が変化する可能性があります .

生物学的機能の探求

適切に設計された非天然の硫酸化足場はその構造的多様性を広げ、幅広い生物学的機能に関する貴重な洞察を提供します . ジイソプロピル硫酸は、これらの硫酸基を導入するために使用できます .

有機硫酸の合成

ジイソプロピル硫酸は、有機硫酸の多用途な合成を可能にします . これは、伝統的な試薬を用いた重要な化学変換における利用の著しい進歩を示しています .

異物代謝

有機硫酸は、異物代謝から疾患状態におけるステロイド硫酸のダウンストリームシグナル伝達に至るまで、生物学においてさまざまな重要な役割を果たしています . ジイソプロピル硫酸は、これらの有機硫酸の合成に使用できます .

創薬

ヘパリン、ヘパラン硫酸、コンドロイチン硫酸などのグリコサミノグリカン(GAG)上の硫酸基は、細胞表面での分子間相互作用とタンパク質リガンド結合を促進します . これは、ジイソプロピル硫酸を使用してこれらの硫酸基を導入できる創薬の関心のある分野です .

作用機序

Target of Action

Diisopropyl sulfate is primarily used as an O-sulfation reagent . Its primary targets are a diverse range of alcohols, phenols, and -OH compounds , including carbohydrates, amino acids, and natural products . The unique nature of the sulfate group can introduce both specific and non-specific recognition via electrostatic or hydrogen bonding interactions .

Mode of Action

Diisopropyl sulfate acts as an alkylation agent in alkaline conditions . It interacts with its targets under tetra-butylammonium bisulfate activation . This process enhances the electrophilicity of the sulfur atom in diisopropyl sulfate, facilitated by the interaction with the bisulfate anion (HSO4-) . This interaction accounts for the chemical reactivity of diisopropyl sulfate .

Biochemical Pathways

The action of diisopropyl sulfate leads to the formation of sulfate byproducts . This process is part of the O-sulfation, a vital post-translational modification in bioactive molecules . This modification can occur in a diverse range of biomolecules, including polysaccharides, peptides, proteins, natural products, and drug metabolites .

Pharmacokinetics

It’s known that diisopropyl sulfate is an intermediate in the indirect hydration process for the preparation of isopropanol from propylene .

Result of Action

The result of diisopropyl sulfate’s action is the formation of sulfated molecules . This process expands the structural diversity of the target molecules and provides valuable insights into a wide range of biological functions .

Action Environment

The action of diisopropyl sulfate is influenced by environmental factors such as the presence of alkaline conditions . The reactivity of diisopropyl sulfate can be tuned under tetra-butylammonium bisulfate activation . .

Safety and Hazards

将来の方向性

The discovery of an alternative activation method for dimethyl sulfate and diisopropyl sulfate allows for the versatile synthesis of organic sulfates . This work represents a significant milestone in the field, and with continued development, this method will not only facilitate the study of sulfated molecules but also lead to the discovery of novel therapeutics for a range of diseases .

生化学分析

Biochemical Properties

Diisopropyl sulfate plays a significant role in biochemical reactions, particularly in the sulfation of biomolecules. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with alcohols and phenols, where diisopropyl sulfate acts as an alkylating agent, transferring its alkyl groups to these molecules . This reaction is facilitated by the enhanced electrophilicity of the sulfur atom in diisopropyl sulfate, which is further activated by bisulfate anion (HSO4-) . The compound’s ability to modify biomolecules through sulfation is crucial in understanding various biological functions and drug discovery processes .

Cellular Effects

Diisopropyl sulfate has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The sulfation of biomolecules by diisopropyl sulfate can alter the activity of proteins and enzymes, leading to changes in cellular signaling and metabolic pathways . Additionally, diisopropyl sulfate’s alkylating properties can result in the formation of DNA adducts, potentially affecting gene expression and leading to mutagenic effects .

Molecular Mechanism

At the molecular level, diisopropyl sulfate exerts its effects through alkylation and sulfation reactions. The compound’s sulfur atom, when activated by bisulfate anion, becomes highly electrophilic, facilitating the transfer of alkyl groups to nucleophilic sites on biomolecules . This mechanism is particularly effective in modifying alcohols, phenols, and other hydroxyl-containing compounds . The resulting sulfated biomolecules can have altered structural and functional properties, impacting various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diisopropyl sulfate can change over time due to its stability and degradation properties. The compound is known to be relatively stable under alkaline conditions but can degrade in the presence of strong acids or high temperatures . Long-term exposure to diisopropyl sulfate in in vitro or in vivo studies has shown that it can lead to persistent modifications in cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of diisopropyl sulfate vary with different dosages in animal models. At low doses, the compound can induce mild biochemical changes, while higher doses can lead to significant toxic or adverse effects . Studies have shown that high doses of diisopropyl sulfate can cause local sarcomas in rats and skin papillomas and carcinomas in mice . These findings highlight the importance of careful dosage control in experimental settings to avoid potential toxic effects.

Metabolic Pathways

Diisopropyl sulfate is involved in various metabolic pathways, primarily through its role as an alkylating agent. The compound interacts with enzymes and cofactors involved in sulfation reactions, leading to the formation of sulfated metabolites . These metabolic pathways are essential for the detoxification and elimination of diisopropyl sulfate from the body . The compound’s ability to modify metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, diisopropyl sulfate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, diisopropyl sulfate can be localized to specific compartments, such as the cytoplasm or organelles, where it exerts its biochemical effects . The distribution of diisopropyl sulfate within tissues can also influence its overall activity and function .

Subcellular Localization

Diisopropyl sulfate’s subcellular localization is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, diisopropyl sulfate may be localized to the endoplasmic reticulum or Golgi apparatus, where it participates in the sulfation of proteins and other biomolecules . Understanding the subcellular localization of diisopropyl sulfate is essential for elucidating its precise role in cellular processes .

特性

IUPAC Name |

dipropan-2-yl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBLTYHIEYOAOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073131 | |

| Record name | Diisopropyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-10-6 | |

| Record name | Diisopropyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OX41CNH1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[10,12-Dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1214844.png)